Lipophilicity and Physicochemical Profile of 3-Nitro-2-hexene Compared to Shorter-Chain Homologs
The lipophilicity of 3-nitro-2-hexene, as measured by its computed XLogP3-AA value of 2.1, is significantly higher than that of its shorter-chain homolog, 3-nitro-2-pentene, which has a computed XLogP3-AA of 1.7 [1]. This difference in partition coefficient is a direct consequence of the additional methylene group in the hexene chain and can impact solubility profiles and membrane permeability in both synthetic and potential biological applications [2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 3-Nitro-2-pentene (CAS 6065-18-5) with XLogP3-AA = 1.7 |
| Quantified Difference | 0.4 log unit increase |
| Conditions | Computed property based on XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The 0.4 log unit difference in lipophilicity translates to a nearly 2.5-fold predicted increase in octanol-water partition coefficient, which is a critical factor for selecting an intermediate when optimizing for hydrophobic interactions or organic phase extraction efficiency.
- [1] National Center for Biotechnology Information. (2026). *PubChem Compound Summary for CID 6437611, 3-Nitro-2-pentene*. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitro-2-pentene View Source
- [2] National Center for Biotechnology Information. (2026). *PubChem Compound Summary for CID 6433471, 2-Hexene, 3-nitro-*. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexene_-3-nitro View Source
